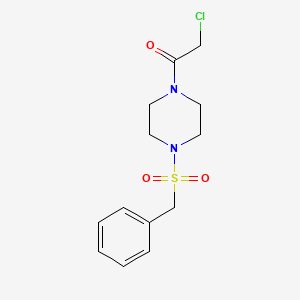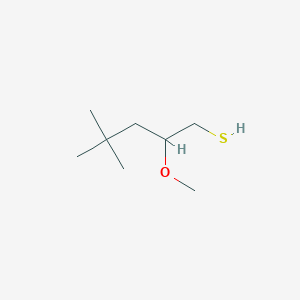![molecular formula C12H10ClFN6 B2576486 (3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide CAS No. 1465378-79-3](/img/structure/B2576486.png)
(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide is a complex organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring, a cyclopropyltetrazole moiety, and a cyanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide typically involves multiple steps:
Formation of the Phenyl Ring: The starting material, 3-chloro-4-fluoroaniline, undergoes diazotization followed by Sandmeyer reaction to introduce the cyanamide group.
Cyclopropyltetrazole Formation: The cyclopropyltetrazole moiety is synthesized separately through the reaction of cyclopropylamine with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the phenyl ring with the cyclopropyltetrazole moiety using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the tetrazole moiety.
Reduction: Reduction reactions can target the cyanamide group, converting it to an amine.
Substitution: The chlorinated and fluorinated positions on the phenyl ring are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the cyanamide group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyanamide derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
Medicinally, this compound has potential applications in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the design of inhibitors or modulators of biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The phenyl ring and tetrazole moiety may also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3-Chloro-4-fluorophenyl)-cyanamide: Lacks the cyclopropyltetrazole moiety, making it less complex.
(4-Fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide: Similar structure but without the chlorine atom.
(3-Chloro-4-fluorophenyl)-[(1-tetrazol-5-yl)methyl]cyanamide: Similar but without the cyclopropyl group.
Uniqueness
(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the cyclopropyltetrazole moiety, provides a unique scaffold for further chemical modifications and applications.
特性
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN6/c13-10-5-9(3-4-11(10)14)19(7-15)6-12-16-17-18-20(12)8-1-2-8/h3-5,8H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOMFMSFEKHEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CN(C#N)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2576406.png)

![4-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2576409.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2576413.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576414.png)


![2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2576419.png)
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2576420.png)

![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)

